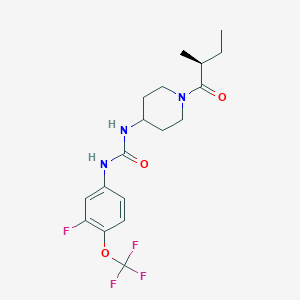

(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EC5026 is an inhibitor of soluble epoxide hydrolase (sEH; Ki = <0.05 nM). In vivo, EC5026 (10 mg/kg) increases conditioned place preference for the EC5026-paired chamber, indicating analgesia, in a rodent model of neuropathic pain. It also prevents withdrawal pain in morphine-dependent rats and increases the mechanical paw withdrawal threshold in a rat model of neuropathic pain induced by chronic constriction injury (CCI).

Aplicaciones Científicas De Investigación

- EC5026 is an inhibitor of the soluble Epoxide Hydrolase (sEH) enzyme. It has been investigated as a first-in-class analgesic for neuropathic pain management .

- By inhibiting sEH, EC5026 prevents the breakdown of natural analgesic and anti-inflammatory fatty acids. This represents a non-opioid approach to treating moderate to severe pain .

- Preclinical studies suggest that EC5026 regulates signaling lipid metabolism and inflammation responses. Its anti-inflammatory effects make it a potential candidate for managing inflammatory conditions .

- Clinical trials have evaluated the safety, tolerability, and pharmacokinetics of EC5026 in healthy subjects. These studies provide essential data for refining dosing strategies and planning future clinical trials .

- Understanding how EC5026 is metabolized, its half-life, and optimal dosing regimens is crucial for effective pain management. Researchers are investigating these aspects to optimize treatment protocols .

- Given the opioid epidemic, there’s a growing need for non-addictive pain management options. EC5026’s unique mechanism of action positions it as a promising alternative to traditional opioids .

- Ongoing clinical trials are assessing EC5026’s efficacy in patients with neuropathic pain. Researchers aim to establish its therapeutic benefits and safety profile in real-world scenarios .

Neuropathic Pain Treatment

Anti-Inflammatory Properties

Safety and Tolerability

Pharmacokinetics and Dosing Strategy

Non-Opioid Approach

Clinical Trials and Efficacy

Mecanismo De Acción

Target of Action

EC5026 is a potent and highly selective inhibitor of the soluble Epoxide Hydrolase (sEH) enzyme . The sEH enzyme plays a crucial role in the metabolism of membrane fatty acids .

Mode of Action

EC5026 acts by inhibiting the sEH enzyme. This inhibition prevents the breakdown of natural analgesic and anti-inflammatory fatty acids . By stabilizing these fatty acids, EC5026 can exert its analgesic activity .

Biochemical Pathways

The sEH enzyme is a key player in the cytochrome P450 branch of the arachidonate cascade . It metabolizes a class of epoxy-fatty acids known as epoxyeicosatrienoic acids (EETs), which are potent, naturally occurring analgesics . By inhibiting sEH, EC5026 stabilizes these EETs, allowing them to exert their analgesic and anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile of EC5026 indicates that it is suitable for once-daily oral dosing . .

Result of Action

The inhibition of sEH by EC5026 leads to the stabilization of EETs. This results in the alleviation of pain and inflammation .

Action Environment

The action of EC5026 is influenced by the physiological environment in which it operates. For instance, EETs, the fatty acids whose breakdown is prevented by EC5026, are produced at high concentrations in areas of tissue damage and inflammation . Therefore, the presence of inflammation or tissue damage could potentially enhance the analgesic effects of EC5026.

Propiedades

IUPAC Name |

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-[(2S)-2-methylbutanoyl]piperidin-4-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRXHTKENPCGSZ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F4N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea | |

CAS RN |

1809885-32-2 |

Source

|

| Record name | EC-5026 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809885322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EC-5026 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5X8A5HWL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)

![Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B2354921.png)

![Lithium [2-(1H-pyrrol-1-YL)-1,3-thiazol-4-YL]acetate](/img/structure/B2354937.png)

![5-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354939.png)